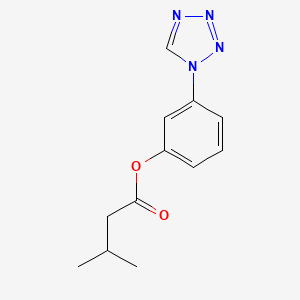

3-(1H-tetrazol-1-yl)phenyl 3-methylbutanoate

Description

3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 3-methylbutanoate is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles and their derivatives are known for their diverse applications in medicinal and pharmaceutical chemistry due to their unique chemical properties .

Properties

Molecular Formula |

C12H14N4O2 |

|---|---|

Molecular Weight |

246.27 g/mol |

IUPAC Name |

[3-(tetrazol-1-yl)phenyl] 3-methylbutanoate |

InChI |

InChI=1S/C12H14N4O2/c1-9(2)6-12(17)18-11-5-3-4-10(7-11)16-8-13-14-15-16/h3-5,7-9H,6H2,1-2H3 |

InChI Key |

ISWJIOCBTYYOIO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)OC1=CC=CC(=C1)N2C=NN=N2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of tetrazole derivatives, including 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 3-methylbutanoate, can be approached through various methods. One common method involves the use of click chemistry, which is an efficient and eco-friendly approach. This method typically uses water as a solvent, moderate conditions, and non-toxic reagents, resulting in good to excellent yields . Industrial production methods often involve the use of triethyl orthoformate and sodium azide, alcohols and aldehydes, or isocyanides .

Chemical Reactions Analysis

3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 3-methylbutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acidic materials, strong oxidizers, and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reactions with acidic chlorides or anhydrides can liberate corrosive and toxic gases .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used for the synthesis of other tetrazole derivatives. In biology and medicine, tetrazole derivatives are known for their antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities . Additionally, they are used in the development of new drugs and as bioisosteres of carboxylic acids due to their similar pKa values .

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 3-methylbutanoate involves its interaction with molecular targets and pathways in the body. Tetrazole derivatives can stabilize negative charges through electron delocalization, which is advantageous for receptor-ligand interactions . This stabilization allows the compound to penetrate cell membranes more easily, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.